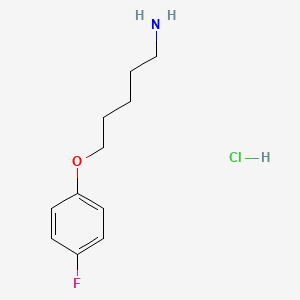
5-(4-Fluorophenoxy)pentan-1-amine hydrochloride
説明
5-(4-Fluorophenoxy)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFNO and its molecular weight is 233.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Fluorophenoxy)pentan-1-amine hydrochloride (CAS No. 1864064-18-5) is a compound that has garnered attention for its potential pharmacological properties, particularly as a dopamine and norepinephrine reuptake inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
The primary mechanism of action for this compound involves the inhibition of the reuptake of dopamine and norepinephrine in the central nervous system. This action leads to increased availability of these neurotransmitters, which is associated with enhanced alertness, focus, and attention. The pharmacological profile suggests potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, although clinical data remains sparse due to its unapproved status for human use.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the fluorinated phenoxy group appears to enhance its potency compared to other similar compounds. The following table summarizes key structural analogs and their respective molecular weights:
| Compound Name | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| This compound | C12H16ClFNO | 233.71 g/mol | Unique fluorinated structure; primary focus on dopaminergic activity |
| 4-(2-Fluorophenoxy)butan-1-amine hydrochloride | C11H14ClFNO | 219.68 g/mol | Shorter carbon chain; different fluorophenyl substitution |
| 5-(3-Fluorophenoxy)pentan-1-amine hydrochloride | C12H16ClFNO | 233.71 g/mol | Different position of fluorine substitution on phenyl ring |
| Methylphenidate | C14H19NO2 | 233.31 g/mol | Contains an ester functional group; more established pharmacology |
The unique fluorinated structure may confer distinct pharmacological properties, positioning it uniquely among psychostimulants.
Preclinical Studies
Preclinical studies indicate that this compound exhibits pharmacological effects akin to those of methylphenidate, a well-known stimulant medication. These studies have primarily focused on its effects in animal models, assessing parameters such as locomotor activity and cognitive performance. The compound's ability to enhance dopaminergic signaling suggests it could be effective in managing symptoms associated with ADHD.
Anticancer Activity
In addition to its neuropharmacological potential, preliminary investigations into the anticancer properties of this compound have been conducted. It was tested against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). Results indicated non-toxicity at higher concentrations while maintaining efficacy against certain cancer cells, suggesting a favorable safety profile.
Case Studies
While comprehensive clinical trials are lacking due to the compound's unapproved status, several case studies have explored its effects in laboratory settings:
- Cognitive Enhancement : In rodent models, administration of the compound resulted in improved performance on tasks measuring attention and memory compared to control groups.
- Cancer Cell Line Response : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in certain cancer cell lines, indicating potential therapeutic applications beyond neuropharmacology.
特性
IUPAC Name |
5-(4-fluorophenoxy)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOBAPXJFXTDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















